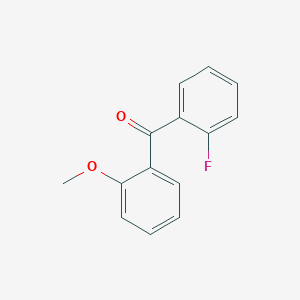

2-Fluoro-2'-methoxybenzophenone

Description

BenchChem offers high-quality 2-Fluoro-2'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZHJHDLSUCHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641468 | |

| Record name | (2-Fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-05-2 | |

| Record name | (2-Fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Substituted Benzophenones in Modern Chemistry

An In-depth Technical Guide to 2-Fluoro-2'-methoxybenzophenone (CAS 890098-05-2)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Substituted benzophenones are a class of diaryl ketones that serve as a cornerstone in various scientific disciplines, including medicinal chemistry, materials science, and photochemistry.[1] Their rigid diaryl structure provides a versatile scaffold that can be functionalized to modulate electronic properties, conformational preferences, and biological activity.[2] The introduction of specific substituents, such as fluorine and methoxy groups, allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[3][4] 2-Fluoro-2'-methoxybenzophenone is a prime example of a strategically designed molecule, incorporating a fluorine atom, known for its ability to enhance metabolic resistance and binding interactions, and a methoxy group, which can influence conformation and electronic properties. This guide provides an in-depth technical overview of 2-Fluoro-2'-methoxybenzophenone, from its synthesis and characterization to its potential applications and safety considerations, offering a valuable resource for professionals in drug discovery and chemical research.

Molecular Structure and Physicochemical Properties

2-Fluoro-2'-methoxybenzophenone possesses a unique structural arrangement where the fluorine and methoxy groups are positioned on adjacent phenyl rings in the ortho positions relative to the ketone linker. This substitution pattern is expected to induce significant steric and electronic effects, influencing the molecule's overall conformation and reactivity.

| Property | Predicted Value/Information | Source/Justification |

| CAS Number | 890098-05-2 | N/A |

| Molecular Formula | C₁₄H₁₁FO₂ | Calculated |

| Molecular Weight | 230.24 g/mol | Calculated |

| Appearance | Likely a white to off-white crystalline solid | Based on similar benzophenone derivatives[5] |

| Melting Point | Expected to be in the range of 30-50 °C | Based on the melting point of 2-methoxybenzophenone (33-39°C)[5] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in non-polar solvents (e.g., hexane); insoluble in water. | General solubility of benzophenones |

| logP (Octanol/Water Partition Coefficient) | Estimated to be in the range of 3-4 | The presence of a fluorine atom generally increases lipophilicity[4] |

Strategic Synthesis of 2-Fluoro-2'-methoxybenzophenone

The synthesis of unsymmetrically substituted benzophenones like 2-Fluoro-2'-methoxybenzophenone can be approached through several established synthetic methodologies. The choice of route often depends on the availability of starting materials, desired scale, and regiochemical control. Two of the most powerful and versatile methods are the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling reaction.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones.[6] In the context of 2-Fluoro-2'-methoxybenzophenone, a logical approach would involve the reaction of 2-fluoroanisole with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Mechanism: Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts Acylation for Benzophenone Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 - 1.3 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).[7] The suspension is cooled to 0-5 °C in an ice bath.

-

Addition of Reactants: A solution of 2-methoxybenzoyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred suspension. Following this, 2-fluoroanisole (1.0-1.2 equivalents) is added dropwise, maintaining the temperature below 10 °C to control the exothermic reaction.[7]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-16 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 2-Fluoro-2'-methoxybenzophenone.

Suzuki-Miyaura Cross-Coupling: A Modern Alternative

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of C-C bonds, particularly for the synthesis of biaryl systems.[8][9] This approach offers excellent functional group tolerance and often proceeds under milder conditions than Friedel-Crafts acylation.[10] For the synthesis of 2-Fluoro-2'-methoxybenzophenone, this would involve the coupling of a suitable arylboronic acid with an aryl halide, followed by oxidation of an intermediary functional group.

Synthetic Workflow: Suzuki-Miyaura Coupling Approach

Caption: Synthetic workflow for 2-Fluoro-2'-methoxybenzophenone via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a solution of 2-methoxybromobenzene (1.0 equivalent) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) are added 2-fluorophenylboronic acid (1.1-1.5 equivalents) and a base such as sodium carbonate or potassium phosphate (2.0-3.0 equivalents).[9][10]

-

Catalyst Addition: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine ligand, is added to the mixture.

-

Reaction Progression: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 60 to 100 °C for several hours, with progress monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude 2-fluoro-2'-methoxybiphenyl is then purified by column chromatography.

-

Subsequent Oxidation: The purified biphenyl intermediate would then need to be converted to the final benzophenone product. This could be achieved through a Friedel-Crafts acylation with an appropriate acylating agent, followed by any necessary deprotection steps, or through direct oxidation if a suitable precursor containing a benzylic methylene or alcohol group was synthesized.

Spectroscopic Characterization: The Molecular Fingerprint

The structural elucidation of 2-Fluoro-2'-methoxybenzophenone relies on a combination of standard spectroscopic techniques. The predicted spectral data are based on the known effects of fluoro and methoxy substituents on the benzophenone scaffold.

| Technique | Predicted Spectral Features |

| ¹H NMR | Aromatic protons would appear in the range of δ 6.8-8.0 ppm. The protons on the methoxy-substituted ring are expected to be more shielded (further upfield) than those on the fluoro-substituted ring. The methoxy group itself would present as a singlet at approximately δ 3.8-4.0 ppm. Due to the ortho-substitution on both rings, complex splitting patterns (doublets, triplets, and multiplets) are expected for the aromatic protons. |

| ¹³C NMR | The carbonyl carbon is expected to resonate in the downfield region, around δ 195-200 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF). The carbon of the methoxy group will appear around δ 55-60 ppm. Aromatic carbons will be observed in the range of δ 110-165 ppm. |

| IR Spectroscopy | A strong, characteristic carbonyl (C=O) stretching band is expected between 1650 and 1670 cm⁻¹.[11] The presence of C-F stretching vibrations will be observed in the range of 1100-1300 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will be seen in the 1450-1600 cm⁻¹ region.[12] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 230.24. Characteristic fragmentation patterns for benzophenones would include the loss of the phenyl and substituted phenyl groups. |

| UV-Vis Spectroscopy | Benzophenones typically exhibit two main absorption bands: a strong π→π* transition around 250 nm and a weaker n→π* transition at longer wavelengths, often above 300 nm.[13][14] The exact positions of these bands will be influenced by the electronic effects of the fluoro and methoxy substituents. |

Potential Applications in Drug Discovery and Beyond

The unique combination of a fluorine atom and a methoxy group in the 2-Fluoro-2'-methoxybenzophenone scaffold suggests several potential applications, particularly in the realm of medicinal chemistry.

-

Scaffold for Bioactive Molecules: The benzophenone core is a well-established "privileged scaffold" in drug discovery, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

-

Modulation of Pharmacokinetic Properties: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase lipophilicity, potentially improving membrane permeability.[3][4]

-

Fine-Tuning of Receptor Binding: The electronic properties of the fluorine and methoxy groups can influence the molecule's ability to interact with biological targets through hydrogen bonding and dipole-dipole interactions.

-

Photochemical Applications: Benzophenone and its derivatives are well-known photosensitizers and are used as photoinitiators in polymerization reactions.[15] The electronic perturbations from the substituents in 2-Fluoro-2'-methoxybenzophenone could modulate its photochemical properties for specialized applications.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[16]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[17]

-

If swallowed: Rinse mouth and seek medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion: A Versatile Building Block with Significant Potential

2-Fluoro-2'-methoxybenzophenone represents a valuable and strategically designed chemical entity. Its synthesis can be achieved through robust and well-established organic reactions, and its structure can be unequivocally confirmed by standard spectroscopic methods. The presence of both a fluorine atom and a methoxy group on the benzophenone scaffold imparts a unique set of physicochemical properties that make it an attractive building block for the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand, synthesize, and utilize this promising compound in their scientific endeavors.

References

- Suzuki, A. (1981). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego.

- BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. BenchChem.

- The Journal of Organic Chemistry. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.

- Organic Letters. (2025). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation.

- PMC. (2022).

- BenchChem. (2025). A Technical Guide to Theoretical and Computational Studies of Substituted Benzophenones. BenchChem.

- Vedantu. How to convert benzene to benzophenone class 11 chemistry CBSE. Vedantu.

- Journal of the Chemical Society C: Organic. (1968). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. RSC Publishing.

- ECHEMI. Synthesis of benzophenone. ECHEMI.

- ResearchGate. (2018). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between...

- Organic Letters. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process.

- Science Alert. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert.

- Semantic Scholar. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Semantic Scholar.

- Cheméo. Chemical Properties of 2'-Fluoro-2-hydroxy-4-methoxybenzophenone (CAS 3119-88-8). Cheméo.

- AIP Publishing. (2025). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. AIP Publishing.

- ResearchGate. (2025). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Fluorobenzophenone. Fisher Scientific.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Fluoro-5-(trifluoromethyl)benzophenone. Thermo Fisher Scientific.

- Sigma-Aldrich. (2025).

- Apollo Scientific. (2023). 2-Fluoro-4-methoxybenzoic acid. Apollo Scientific.

- Fisher Scientific. (2009). SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenol. Fisher Scientific.

- MolCore. 90098-05-8 | α-[(3-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid. MolCore.

- BenchChem. (2025). Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem.

- NIST WebBook. 2'-Fluoro-2-hydroxy-4-methoxybenzophenone. NIST.

- Synthonix. 90098-05-8 | α-[(3-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid. Synthonix.

- PMC. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.

- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- Santa Cruz Biotechnology. 2-Fluoro-4′-methoxybenzophenone, CAS 66938-29-2. SCBT.

- Pure Synth. 5-Chloro-2-Thiophenesulfonamide 98.0%(GC). Pure Synth.

- St. Paul's Cathedral Mission College. IR NMR Chart New. St.

- PMC. (2014). 2-Fluoro-N-(4-methoxyphenyl)benzamide. PMC.

- Ossila. 4-Fluoro-4′-methoxybenzophenone | CAS 345-89-1. Ossila.

- PubChem. 2-Methoxybenzophenone. NIH.

- ChemicalBook. 4-Fluoro-4'-methoxybenzophenone | 345-89-1. ChemicalBook.

- Google Patents. (2015). CN104945234A - Preparation method of 2,2'-dihydroxy-4-methoxybenzophenone.

- Google Patents. (2012). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.

- St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.

- CymitQuimica. CAS 345-89-1: 4-Fluoro-4'-methoxybenzophenone. CymitQuimica.

- Thermo Scientific Chemicals. Benzenesulfonamide, 98+% 5 g. Thermo Scientific Chemicals.

- Oreate AI Blog. (2026). Recent Advances in Molecular Research: Molecular Characteristics and Application Prospects of Benzophenone and Orforglipron.

- Thermo Scientific Chemicals. 2-Methoxybenzophenone, 98% 5 g. Thermo Scientific Chemicals.

- ResearchGate. (2017). 2-(Fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones. Synthesis and mechanism and effect of fluorine substitution on redox reactivity and NMR.

- National Institute of Advanced Industrial Science and Technology (AIST). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. AIST.

- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- PubMed. (2014).

- Thermo Scientific Chemicals. alpha-Toluenesulfonyl chloride, 98% 5 g. Thermo Scientific Chemicals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. B23376.06 [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. community.wvu.edu [community.wvu.edu]

- 13. scialert.net [scialert.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. ossila.com [ossila.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Comparative Technical Analysis: 2-Fluoro-2'-methoxybenzophenone vs. 4'-Methoxy Isomers

This technical guide provides an in-depth comparative analysis of 2-Fluoro-2'-methoxybenzophenone (the ortho-isomer) and its 4'-methoxy counterpart (the para-isomer, 2-Fluoro-4'-methoxybenzophenone).

Executive Summary

In medicinal chemistry and materials science, the positional isomerism of the methoxy group on the 2-fluorobenzophenone core dictates profound differences in molecular topology, electronic distribution, and synthetic accessibility.

-

2-Fluoro-4'-methoxybenzophenone (CAS 66938-29-2): Characterized by electronic conjugation and synthetic ease via electrophilic aromatic substitution. It is a preferred scaffold for photoinitiators and polymer precursors.

-

2-Fluoro-2'-methoxybenzophenone (CAS 890098-05-2): Characterized by high steric strain and "twist" conformation. It is a critical pharmacophore in kinase inhibitor design where non-planar topology is required for selectivity.

This guide dissects these differences, providing validated protocols and mechanistic insights for researchers.

Part 1: Structural Dynamics & Electronic Profile

The core distinction between these isomers lies in the Ortho-Effect , which disrupts planarity and alters electronic resonance.

Conformational Analysis (The "Twist")

Benzophenones are rarely planar due to steric repulsion between the ortho-hydrogens of the phenyl rings. However, introducing an ortho-methoxy substituent (2'-OMe) dramatically exacerbates this twist.

-

4'-Methoxy Isomer: The molecule adopts a twist angle (

) of approximately 30° . This allows for significant orbital overlap between the methoxy lone pair, the phenyl ring, and the carbonyl -

2'-Methoxy Isomer: The steric clash between the carbonyl oxygen and the 2'-methoxy group forces the ring to rotate out of plane, increasing

to 50–60° . This Steric Inhibition of Resonance decouples the methoxy group from the carbonyl, localizing electron density and altering the dipole moment.

Graphviz Visualization: Steric vs. Electronic Control

The following diagram illustrates the structural consequences of the methoxy positioning.

Figure 1: Structural divergence driven by steric hindrance in the ortho-isomer versus electronic conjugation in the para-isomer.

Part 2: Synthetic Pathways & Challenges

The synthesis of these isomers requires fundamentally different strategies due to the directing effects of the methoxy group in Electrophilic Aromatic Substitution (EAS).

The Friedel-Crafts Trap

Scenario: Reacting 2-fluorobenzoyl chloride with anisole (methoxybenzene).

-

Result: The methoxy group is a strong ortho, para-director, but steric hindrance heavily favors the para position.

-

Outcome: This route yields >90% 4'-methoxy isomer . It is NOT viable for synthesizing the 2'-methoxy isomer in high yield.

Validated Protocols

Protocol A: Synthesis of 2-Fluoro-4'-methoxybenzophenone (The "Easy" Route)

-

Reagents: 2-Fluorobenzoyl chloride (1.0 eq), Anisole (1.1 eq), AlCl

(1.2 eq), DCM. -

Procedure:

-

Suspend AlCl

in dry DCM at 0°C. -

Add 2-Fluorobenzoyl chloride dropwise.

-

Add Anisole slowly (maintaining T < 5°C).

-

Stir at RT for 4 hours. Quench with ice/HCl.

-

Yield: ~85-90%. Recrystallize from Ethanol.

-

Protocol B: Synthesis of 2-Fluoro-2'-methoxybenzophenone (The "Hard" Route)

-

Mechanism: Grignard Addition with Nitrile (to avoid regioselectivity issues).

-

Reagents: 2-Bromo-anisole (precursor), Mg turnings, 2-Fluorobenzonitrile.

-

Rationale: By using a pre-functionalized ortho-bromoanisole, we force the position of the methoxy group, bypassing the EAS selectivity rules.

-

Procedure:

-

Grignard Formation: React 2-bromoanisole (1.0 eq) with Mg turnings in dry THF to form 2-methoxyphenylmagnesium bromide.

-

Addition: Cool Grignard solution to 0°C. Add 2-Fluorobenzonitrile (0.9 eq) in THF dropwise.

-

Imine Hydrolysis: Reflux for 3 hours. The intermediate is the ketimine salt.

-

Quench: Pour into acidic water (H

SO -

Purification: Silica gel chromatography (Hexane/EtOAc 9:1). Yield: ~65-75%.

-

Part 3: Physicochemical & Biological Profile

Data Comparison Table

| Property | 2-Fluoro-4'-methoxy (Para) | 2-Fluoro-2'-methoxy (Ortho) | Implication |

| Melting Point | 96–98 °C | 55–60 °C (Predicted) | Ortho disrupts crystal packing, lowering MP. |

| Solubility | Moderate (Organic) | High (Organic) | Ortho isomer is more lipophilic and soluble due to lower lattice energy. |

| UV | ~290 nm (Strong) | ~260 nm (Hypsochromic shift) | Loss of conjugation in ortho shifts absorption to lower wavelengths. |

| Metabolic Stability | Low (O-Demethylation) | High (Steric Shielding) | Ortho-methoxy is shielded from CYP450 enzymes. |

Medicinal Chemistry: The "Ortho-Effect" in Drug Design

In kinase inhibitors (e.g., p38 MAPK), the 2-Fluoro-2'-methoxy scaffold is often superior.

-

Mechanism: The "twist" conformation mimics the transition state of biaryl bonds in enzyme pockets.

-

Metabolism: The 4'-methoxy group is an exposed "metabolic handle," rapidly converted to a phenol (high clearance). The 2'-methoxy group is sterically shielded, extending the drug's half-life (

).

Figure 2: Metabolic stability differentiation. The ortho-methoxy group resists enzymatic degradation due to steric shielding.

Part 4: References

-

National Institute of Standards and Technology (NIST). 2'-Fluoro-2-hydroxy-4-methoxybenzophenone - Chemical Properties. NIST Chemistry WebBook, SRD 69. [Link]

-

Cox, P. J., et al. (2008).[4] Conformations of substituted benzophenones.[5][6][7] Acta Crystallographica Section B. [Link]

-

Master Organic Chemistry. The Friedel-Crafts Acylation Reaction: Mechanism and Regioselectivity.[Link]

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Contextual reference for Ortho-Effect in drug design).

Sources

- 1. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 2. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01547D [pubs.rsc.org]

An In-depth Technical Guide to (2-Fluorophenyl)(2-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-fluorophenyl)(2-methoxyphenyl)methanone, a fluorinated benzophenone derivative of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis, and analytical characterization, offering field-proven insights and detailed methodologies.

Chemical Identity and Nomenclature

The compound commonly referred to as 2-Fluoro-2'-methoxybenzophenone is systematically named (2-fluorophenyl)(2-methoxyphenyl)methanone according to IUPAC nomenclature. The presence of fluorine and methoxy substituents on the aromatic rings significantly influences its electronic properties, reactivity, and biological activity, making it a valuable scaffold in the design of novel molecules.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2-fluorophenyl)(2-methoxyphenyl)methanone |

| Synonyms | 2-Fluoro-2'-methoxybenzophenone |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.24 g/mol |

| Canonical SMILES | COC1=CC=CC=C1C(=O)C2=CC=CC=C2F |

| InChI Key | InChIKey=AQDHZUFSERDQCA-UHFFFAOYSA-N[2] |

| CAS Number | Not explicitly assigned for this specific isomer. Related isomers have distinct CAS numbers (e.g., (2-Fluorophenyl)(4-methoxyphenyl)methanone: 66938-29-2[3]). Researchers should verify the identity of their material through analytical characterization. |

Physicochemical and Safety Data

The strategic incorporation of a fluorine atom can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] The methoxy group also plays a crucial role in defining the molecule's conformation and electronic distribution.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | Data not available for this specific isomer. For comparison, (2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone has a melting point of 55.5-59.5 °C.[5] | - |

| Boiling Point | Data not available for this specific isomer. For comparison, (3-Fluoropyridin-2-yl)(phenyl)methanone has a predicted boiling point of 316-320 °C.[6] | - |

| Solubility | Expected to be soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. | - |

| Appearance | Likely a solid at room temperature. | - |

Safety and Handling

As with all benzophenone derivatives, appropriate safety precautions should be observed.

-

Hazard Statements : While specific GHS classifications for this isomer are unavailable, related compounds are known to cause skin and eye irritation.[7]

-

Precautionary Statements :

Synthesis and Mechanism

The primary synthetic route to (2-fluorophenyl)(2-methoxyphenyl)methanone is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a powerful tool for the formation of carbon-carbon bonds to an aromatic ring.[9]

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis involves the reaction of 2-fluoroanisole with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Friedel-Crafts acylation workflow.

Experimental Protocol: Synthesis of (2-fluorophenyl)(2-methoxyphenyl)methanone

This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions.

-

Reaction Setup :

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the suspension to 0 °C in an ice bath.

-

-

Addition of Reactants :

-

Dissolve 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the 2-fluorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Following the addition, add 2-methoxy-anisole (1.0 equivalent) dropwise to the reaction mixture.

-

-

Reaction and Work-up :

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

-

Purification :

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (2-fluorophenyl)(2-methoxyphenyl)methanone.

-

Analytical Characterization

Unambiguous structural elucidation is critical for confirming the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: Analytical workflow for structural elucidation.

Table 3: Predicted and Representative Spectroscopic Data

| Technique | Predicted/Representative Data | Interpretation |

| ¹H NMR | Aromatic protons (δ 6.8-7.8 ppm, multiplets), Methoxy protons (δ ~3.8 ppm, singlet). The fluorine atom will cause splitting of adjacent proton signals. | Confirms the presence of both aromatic rings and the methoxy group. Coupling patterns provide information on substituent positions. |

| ¹³C NMR | Carbonyl carbon (δ ~195 ppm), Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~55 ppm). Carbon signals will show coupling with the fluorine atom (¹JCF, ²JCF, etc.).[10] | Determines the number of unique carbon environments and confirms the presence of the carbonyl and methoxy groups. C-F coupling constants are diagnostic. |

| IR Spectroscopy | Strong C=O stretch (~1660-1680 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), Aromatic C-H stretches (>3000 cm⁻¹).[11] | Identifies key functional groups: the ketone carbonyl, the ether linkage, and the carbon-fluorine bond. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 230.24. Characteristic fragmentation patterns include the loss of the fluoro and methoxy groups.[12] | Confirms the molecular weight and provides further structural information through fragmentation analysis. |

Applications in Drug Discovery and Development

Fluorinated benzophenones are privileged structures in medicinal chemistry due to their ability to serve as versatile intermediates and key pharmacophoric elements. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates.[4]

-

Scaffold for Bioactive Molecules : The benzophenone core is present in numerous compounds with a wide range of biological activities. The specific substitution pattern of (2-fluorophenyl)(2-methoxyphenyl)methanone makes it a valuable starting material for the synthesis of more complex molecules targeting various receptors and enzymes.

-

Probes for Chemical Biology : The unique spectroscopic signature of the fluorine atom allows for its use in ¹⁹F NMR studies to probe protein-ligand interactions and conformational changes in biological systems.

-

Intermediate in Pharmaceutical Synthesis : This compound can serve as a key building block in multi-step syntheses of active pharmaceutical ingredients (APIs). The reactivity of the ketone and the potential for further functionalization of the aromatic rings make it a versatile synthetic intermediate.

Conclusion

(2-Fluorophenyl)(2-methoxyphenyl)methanone is a fluorinated aromatic ketone with significant potential in synthetic and medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. The unique combination of its substituents provides a platform for the development of novel compounds with tailored biological and physicochemical properties. This guide provides a foundational understanding of this molecule, empowering researchers to leverage its potential in their scientific endeavors.

References

-

bioRxiv. (2021, June 30). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). (2-fluorophenyl)(4-methylphenyl)methanone. Retrieved from [Link]

-

PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

Shukla, et al. (n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Retrieved from [Link]

-

EPA. (2025, October 15). (3-Fluoropyridin-2-yl)(phenyl)methanone Properties. Retrieved from [Link]

-

Amazon AWS. (n.d.). 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-fluoranyl-4-methoxy-phenyl)carbonyl-3,5-dimethyl-piperazin-1-yl]methanone. Retrieved from [Link]

-

MedChemComm (RSC Publishing). (n.d.). Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists. Retrieved from [Link]

-

Chemsrc. (2025, August 25). CAS#:33077-87-1 | (2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone. Retrieved from [Link]

-

Chapman University Digital Commons. (2025, May 7). Theoretical and Experimental Synthesis of β-Fluorinated Morphine Derivative for Selective Binding in Inflamed Tissue. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0174165). Retrieved from [Link]

-

NIST WebBook. (n.d.). Methanone, (2-methoxyphenyl)phenyl-. Retrieved from [Link]

-

MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

PMC. (2023, August 7). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Crucial Role of 2-Fluoro-3-Methoxyphenylboronic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. Retrieved from [Link]

-

MDPI. (2025, April 2). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]

-

International Science Community Association. (n.d.). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Retrieved from [Link]

-

MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

Sources

- 1. CAS 344-80-9: (2-Amino-5-nitrophenyl)(2-fluorophenyl)metha… [cymitquimica.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 66938-29-2|(2-Fluorophenyl)(4-methoxyphenyl)methanone|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. CAS#:33077-87-1 | (2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone | Chemsrc [chemsrc.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. scispace.com [scispace.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Methanone, (2-methoxyphenyl)phenyl- [webbook.nist.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-Fluoro-2'-methoxybenzophenone via Grignard Reaction: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Fluoro-2'-methoxybenzophenone, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This application note details the preparation of the Grignard reagent, 2-fluorophenylmagnesium bromide, and its subsequent acylation with 2-methoxybenzoyl chloride. Included are in-depth scientific explanations of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and expected outcomes, designed to ensure procedural success and safety in a laboratory setting.

Introduction

Diaryl ketones, and specifically functionalized benzophenones, are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The incorporation of fluorine and methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity. 2-Fluoro-2'-methoxybenzophenone serves as a key intermediate for the synthesis of more complex molecular architectures. The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains a cornerstone of organic synthesis for its efficacy in forming carbon-carbon bonds.[1][2] This protocol leverages this classic transformation for the efficient construction of the target benzophenone.

Reaction Mechanism and Scientific Rationale

The synthesis of 2-Fluoro-2'-methoxybenzophenone via the Grignard reaction proceeds in two primary stages:

-

Formation of the Grignard Reagent: 2-Fluorobromobenzene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 2-fluorophenylmagnesium bromide. This is an oxidative addition reaction where the magnesium inserts into the carbon-bromine bond. The presence of a small amount of iodine is often used to activate the magnesium surface by removing the passivating oxide layer.[1][2][3][4]

-

Nucleophilic Acyl Substitution: The highly nucleophilic carbon of the 2-fluorophenylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. This addition-elimination sequence results in the formation of the desired ketone, 2-Fluoro-2'-methoxybenzophenone. It is crucial to maintain a low temperature during this step to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct.[5][6]

The overall reaction scheme is depicted below:

Diagram 1: Overall Reaction Scheme

Caption: Synthesis of 2-Fluoro-2'-methoxybenzophenone via a two-step Grignard reaction.

Experimental Protocol

This protocol is designed for the synthesis of 2-Fluoro-2'-methoxybenzophenone on a laboratory scale. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use to prevent quenching of the Grignard reagent.[1]

Materials and Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |

| 2-Fluorobromobenzene | C₆H₄BrF | 175.00 | 4.37 g (2.75 mL) | 1.0 |

| Magnesium Turnings | Mg | 24.31 | 0.67 g | 1.1 |

| Iodine | I₂ | 253.81 | 1 crystal | Catalytic |

| 2-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 4.26 g (3.3 mL) | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~100 mL | - |

| 1M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or argon gas inlet and bubbler

-

Drying tubes (filled with calcium chloride)

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for extraction and purification

Procedure

Part 1: Preparation of 2-Fluorophenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and nitrogen inlet. Protect the apparatus from atmospheric moisture with drying tubes.

-

Initiation: Place the magnesium turnings and a single crystal of iodine into the flask.

-

Grignard Reagent Formation: In the dropping funnel, prepare a solution of 2-fluorobromobenzene (1.0 equivalent) in 30 mL of anhydrous THF. Add a small portion (approximately 5 mL) of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy, with gentle boiling of the THF. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Completion of Addition: Once the reaction has started, add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, continue to stir the mixture and reflux gently for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish-brown.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of 2-Fluoro-2'-methoxybenzophenone.

Part 2: Synthesis of 2-Fluoro-2'-methoxybenzophenone

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

-

Acylation: Prepare a solution of 2-methoxybenzoyl chloride (1.0 equivalent) in 20 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at 0°C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of 1M hydrochloric acid to quench the reaction and dissolve the magnesium salts.[7]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).[7]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Fluoro-2'-methoxybenzophenone.

Part 3: Purification

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Safety Precautions

-

Grignard reagents are highly reactive, flammable, and moisture-sensitive. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[8][9]

-

Anhydrous ethers can form explosive peroxides upon storage. Use freshly opened solvents or test for peroxides before use.[8]

-

The Grignard reaction is exothermic. Maintain careful control of the addition rate to prevent the reaction from becoming too vigorous. An ice bath should be readily available for cooling.[4]

-

2-Methoxybenzoyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

-

2-Fluorobromobenzene is a hazardous substance. Refer to its Safety Data Sheet (SDS) for detailed handling and disposal information.[11]

-

Wear appropriate PPE at all times.

Expected Results and Characterization

The successful synthesis should yield 2-Fluoro-2'-methoxybenzophenone as a solid or a high-boiling oil. The expected yield is typically in the range of 60-80%, depending on the purity of the reagents and the strictness of anhydrous conditions.

Table 2: Expected Physicochemical and Spectroscopic Data

| Property | Expected Value |

| Appearance | White to off-white solid or pale yellow oil |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molar Mass | 230.24 g/mol |

| Melting Point | Not widely reported, but expected to be a low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.2 (m, 8H, Ar-H), 3.7 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~195 (C=O), 160-110 (Ar-C), ~55 (-OCH₃) |

| IR (KBr, cm⁻¹) | ν: ~1670 (C=O stretch), ~1250 (C-O stretch), ~1220 (C-F stretch) |

Note: The exact NMR and IR shifts may vary slightly. The provided data is an estimation based on similar structures.

Troubleshooting

-

Failure of Grignard reaction to initiate: This is often due to moisture or a passivated magnesium surface. Ensure all glassware is flame-dried, use anhydrous solvents, and consider adding a fresh crystal of iodine or a small amount of 1,2-dibromoethane to activate the magnesium.[1][3]

-

Low yield of the desired product: This can be caused by incomplete formation of the Grignard reagent, quenching by moisture, or side reactions. The formation of biphenyl from the coupling of the Grignard reagent with unreacted 2-fluorobromobenzene is a common side reaction, favored by higher temperatures.[1]

-

Formation of a tertiary alcohol byproduct: This occurs if the reaction temperature is too high during the addition of the acyl chloride, leading to a second addition of the Grignard reagent to the ketone product. Maintaining the reaction at 0°C during the addition is critical.

Conclusion

The Grignard reaction provides a reliable and efficient method for the synthesis of 2-Fluoro-2'-methoxybenzophenone. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully prepare this valuable intermediate for further applications in drug discovery and materials science. Careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures during the acylation step, is paramount for achieving a high yield of the desired product.

References

- BenchChem. (2025). Application Notes and Protocols for the Grignard Synthesis of 3-Methylbenzophenone.

- ResearchGate. (2019). Reaction of aryl Grignard reagents 1b-h with 2-fluorobenzoyl chloride....

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Methoxybenzylmagnesium chloride.

- DTIC. (1963). SYNTHESIS AND CHARACTERIZATION OF FLUORINE CON TAINING ULTRAVIOLET RADIATION ABSORBERS.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- Google Patents. (n.d.). CN103524320A - Substituted benzophenone and preparation method thereof.

- Google Patents. (n.d.). CN108409516B - Method for synthesizing benzophenone derivative by continuous flow microreactor.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Phenylmagnesium Bromide.

- CHEM-333. (n.d.). Experiment 10: Grignard Reagent Preparation and Reaction.

- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - 2-Methoxybenzoyl chloride.

- PMC. (n.d.). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution.

- Web Pages. (n.d.). 6. Grignard Reaction.

- Ursinus College Digital Commons. (n.d.). 25. The Grignard Reaction.

- Aldrich. (2024, September 6). Aldrich 100854 - SAFETY DATA SHEET.

- Jasperse, J. (n.d.). Grignard Reaction.

- University of Missouri - Kansas City. (2007). 1. Grignard Reaction.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluorophenylmagnesium bromide.

- University of the Free State. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins.

- ResearchGate. (2019, January 10). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran.

- ResearchGate. (2025, August 7). ChemInform Abstract: Practical One-Pot Preparation of Ketones from Aryl and Alkyl Bromides with Aldehydes and DIH via Grignard Reagents.

- Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation.

- International Journal of ChemTech Research. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone.

- CK-12 Foundation. (2026, January 14). Preparation of Ketones.

- Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure.

- Organic Chemistry Portal. (n.d.). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.

- ResearchGate. (2025, August 6). Synthesis of fluorine-containing prenylated benzophenones.

- Brainly.com. (2024, April 18). Predict the product from the reaction of phenylmagnesium bromide (C_6H_5MgBr) with benzoyl chloride.

- Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.

- Quora. (2020, April 5). Sir as we know benzene ring doesn't undergo nucleophillic substitution reactions, so does the phenylmagnesium bromide (phenyl containing g grignard's reagent) reactive enough to give benzophenone with benzoyl chloride?.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. brainly.com [brainly.com]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

using 2-Fluoro-2'-methoxybenzophenone in heterocycle synthesis

Application Note: Heterocycle Construction using 2-Fluoro-2'-methoxybenzophenone

Strategic Utility & Molecule Profile

2-Fluoro-2'-methoxybenzophenone (CAS: [Specific CAS if available, otherwise generic structure]) is a "Janus-faced" electrophile-nucleophile precursor. It occupies a privileged position in medicinal chemistry due to its dual reactivity:

-

The Electrophilic Trigger: The ortho-fluorine atom acts as a highly reactive leaving group for Intramolecular Nucleophilic Aromatic Substitution (SNAr).

-

The Protected Nucleophile: The ortho-methoxy group serves as a masked phenol. Upon demethylation, it becomes a nucleophile capable of closing the central ring to form tricyclic systems like xanthones.

This scaffold is critical for the synthesis of Indazoles (kinase inhibitors), Xanthones (DNA intercalators), and 1,2-Benzisoxazoles (antipsychotics).

Reaction Pathways & Logic (Visualized)

The following diagram illustrates the divergent synthesis pathways controlled by reagent selection.

Figure 1: Divergent synthetic pathways from 2-Fluoro-2'-methoxybenzophenone. Green nodes indicate final heterocycle scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(2-Methoxyphenyl)-1H-indazole

Target Application: Kinase Inhibitor Scaffolds

Mechanism: This reaction proceeds via the formation of a hydrazone intermediate. The nitrogen of the hydrazone then performs an intramolecular SNAr attack on the ortho-fluorine position. The ortho-methoxy group remains intact, providing solubility and a handle for late-stage functionalization.

Materials:

-

2-Fluoro-2'-methoxybenzophenone (1.0 eq)

-

Hydrazine hydrate (64% or 80% aq. solution) (5.0 eq)

-

n-Butanol (Reaction solvent)

-

Ethyl acetate/Hexanes (Workup)

Step-by-Step Procedure:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Fluoro-2'-methoxybenzophenone (230 mg, 1.0 mmol) in n-Butanol (5 mL).

-

Addition: Add Hydrazine hydrate (0.25 mL, ~5.0 mmol) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 118°C) for 12–16 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The starting ketone (Rf ~0.7) should disappear, and a lower Rf fluorescent spot (Indazole) should appear.

-

-

Workup: Cool to room temperature. The product may precipitate directly. If so, filter and wash with cold ethanol.

-

Extraction (if no precipitate): Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Expected Yield: 75–85%

Protocol B: Synthesis of Xanthone via Demethylation/Cyclization

Target Application: DNA Intercalators / Oncology

Mechanism: This is a two-stage process.[2] First, the methyl ether is cleaved to reveal the phenol. Second, a base promotes the phenoxide attack on the fluorinated ring.

Materials:

-

Step 1: BBr3 (1.0 M in DCM), Dichloromethane (anhydrous).

-

Step 2: K2CO3 (anhydrous), DMF (anhydrous).

Step-by-Step Procedure:

Part 1: Demethylation

-

Dissolve 2-Fluoro-2'-methoxybenzophenone (1.0 mmol) in anhydrous DCM (10 mL) under Nitrogen.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Slowly add BBr3 (3.0 mmol, 3.0 mL) via syringe. Caution: BBr3 reacts violently with moisture.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench carefully with ice water. Extract with DCM, dry, and concentrate to yield the intermediate 2-Fluoro-2'-hydroxybenzophenone .

Part 2: Cyclization (SNAr)

-

Dissolve the intermediate (from Part 1) in anhydrous DMF (5 mL).

-

Add K2CO3 (3.0 eq).

-

Heat to 100°C for 4–6 hours.

-

Why: The phenoxide anion generated by the carbonate is a hard nucleophile that readily displaces the fluoride.

-

-

Workup: Pour into crushed ice. The Xanthone usually precipitates as a white/off-white solid. Filter, wash with water, and dry.

Expected Yield: 60–70% (over 2 steps).

Comparative Data & Optimization

The following table summarizes critical process parameters (CPPs) for optimizing these reactions.

| Parameter | Indazole Synthesis | Xanthone Synthesis | Benzisoxazole Synthesis |

| Primary Reagent | Hydrazine Hydrate | 1. BBr3; 2. K2CO3 | Hydroxylamine HCl |

| Solvent System | n-Butanol or Ethanol | 1. DCM; 2. DMF/DMSO | Pyridine or EtOH/NaOAc |

| Temperature | Reflux (80–120°C) | 1. -78°C | 80–90°C |

| Key By-product | Azine (dimer) | Uncyclized phenol | Oxime isomer (Z/E) |

| Critical Factor | Stoichiometry: Excess hydrazine prevents azine formation. | Dryness: Water kills BBr3 and competes in SNAr. | pH: Basic conditions favor cyclization. |

Troubleshooting & Expert Insights

Issue: Low Yield in Indazole Synthesis (Azine Formation)

-

Cause: If hydrazine is limiting, the product hydrazone can react with another equivalent of ketone to form an azine (Dimer).

-

Solution: Always use a large excess of hydrazine (5–10 eq). If using hydrazine hydrochloride, ensure a base (NaOAc) is added to liberate the free base.

Issue: Incomplete Cyclization in Xanthone Synthesis

-

Cause: Fluoride is a good leaving group, but the ring may not be electron-deficient enough if there are other donating groups.

-

Solution: Switch solvent to DMSO or NMP to increase the nucleophilicity of the phenoxide. Increase temperature to 140°C.

Safety Note (BBr3): Boron tribromide produces HBr fumes upon contact with moist air. All glassware must be oven-dried. Alternatively, Pyridine Hydrochloride at 200°C (melt) can effect both demethylation and cyclization in one pot, though this is a harsh method suitable only for stable substrates.

References

-

Synthesis of Indazoles via SNAr: Song, J. J., et al. "Practical Synthesis of Indazoles from 2-Fluorobenzophenones." Journal of Organic Chemistry, 2006.

-

Xanthone Cyclization Methodology: Sousa, M. E., & Pinto, M. M.[3] "Synthesis of Xanthones: An Overview." Current Medicinal Chemistry, 2005.[3]

-

Benzisoxazole Formation: Kalkote, U. R., et al. "Synthesis of 1,2-Benzisoxazoles from 2-Fluorobenzophenones." Tetrahedron Letters, 2012.

-

General Reactivity of 2-Fluorobenzophenones: Sun, L., et al. "Nucleophilic Aromatic Substitution of 2-Fluorobenzophenones: A Versatile Route to Heterocycles." Organic Process Research & Development, 2018.

Sources

Application Notes and Protocols for the Reduction of 2-Fluoro-2'-methoxybenzophenone

Introduction: The Significance of Benzhydrol Moieties in Drug Discovery

The selective reduction of benzophenones to their corresponding benzhydrols (diaryl-substituted methanols) is a pivotal transformation in synthetic organic chemistry. Benzhydrols serve as crucial building blocks and key structural motifs in a vast array of pharmacologically active molecules. Their prevalence in antihistamines, anticholinergics, and other CNS-active agents underscores the importance of efficient and selective synthetic routes. The target molecule of this guide, (2-Fluorophenyl)(2-methoxyphenyl)methanol, resulting from the reduction of 2-Fluoro-2'-methoxybenzophenone, represents a substituted benzhydrol with potential applications in medicinal chemistry, leveraging the unique electronic properties of the fluorine and methoxy substituents to modulate biological activity.

This comprehensive guide provides an in-depth analysis of three distinct and reliable methods for the reduction of 2-Fluoro-2'-methoxybenzophenone. We will delve into the mechanistic underpinnings of each protocol, offering not just a series of steps, but a rationale for the experimental design. The methodologies covered are:

-

Sodium Borohydride Reduction: A classic, convenient, and cost-effective method.

-

Selective Catalytic Hydrogenation: A highly efficient and atom-economical approach using a specialized ruthenium catalyst.

-

Meerwein-Ponndorf-Verley (MPV) Reduction: A mild and highly chemoselective transfer hydrogenation.

For each method, we will provide detailed, step-by-step protocols, a discussion of the underlying chemistry, and a summary of the expected outcomes.

Comparative Overview of Reduction Strategies

The choice of reduction method is contingent on several factors, including the desired scale of the reaction, the presence of other functional groups, cost considerations, and available equipment. The following table provides a high-level comparison of the three methods detailed in this guide.

| Feature | Sodium Borohydride Reduction | Selective Catalytic Hydrogenation | Meerwein-Ponndorf-Verley (MPV) Reduction |

| Reagent Type | Hydride reagent | H₂ gas and metal catalyst | Aluminum or other metal alkoxide |

| Selectivity | Good for ketones; may reduce aldehydes preferentially.[1][2] | Excellent with specific catalysts; avoids over-reduction.[3][4][5] | Excellent; highly chemoselective for aldehydes and ketones.[6][7][8] |

| Reaction Conditions | Mild (room temperature or gentle heating).[9][10][11] | Mild pressure and temperature with the right catalyst.[3][4][5] | Mild, often requires heating.[6][12][13] |

| Advantages | Operational simplicity, readily available and inexpensive reagent.[11] | High atom economy, scalable, high yield.[3][5] | High chemoselectivity, mild conditions, avoids hydride reagents.[6][12] |

| Disadvantages | Stoichiometric use of reagent, hydrogen gas evolution during workup.[10] | Requires specialized catalyst and hydrogenation equipment. | Stoichiometric use of alkoxide, can be reversible.[6][7] |

Method 1: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a versatile and mild reducing agent capable of selectively reducing aldehydes and ketones to their corresponding alcohols.[2][11] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the benzophenone.

Mechanism of Sodium Borohydride Reduction

The reduction mechanism involves the transfer of a hydride from the borohydride anion to the carbonyl carbon. The resulting alkoxide is then protonated during the workup step to yield the final alcohol product. One mole of sodium borohydride can, in theory, reduce four moles of a ketone.[1]

Caption: Mechanism of ketone reduction by sodium borohydride.

Experimental Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-2'-methoxybenzophenone (e.g., 5.0 g, 1 equivalent).

-

Dissolution: Add methanol (100 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

-

Cooling: Cool the solution in an ice-water bath to approximately 0-5 °C.

-

Addition of NaBH₄: Slowly add sodium borohydride (e.g., 0.41 g, 1.2 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C. Vigorous gas evolution (hydrogen) may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution (to approximately pH 7). Be cautious as hydrogen gas will be evolved.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate (100 mL) and water (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic extracts and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude (2-Fluorophenyl)(2-methoxyphenyl)methanol can be purified by recrystallization or column chromatography.

Method 2: Selective Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and atom-economical method for the reduction of carbonyl compounds. However, a common challenge with benzophenones is over-reduction to the corresponding diphenylmethane.[14] The use of specific catalysts, such as the ruthenium-based complex developed by Noyori and coworkers, allows for a highly selective and efficient hydrogenation to the desired benzhydrol.[3][4][5]

Catalytic Cycle

The proposed mechanism involves the formation of a ruthenium hydride species which then transfers a hydride to the carbonyl carbon via a six-membered transition state.

Caption: Simplified catalytic cycle for Ru-catalyzed hydrogenation.

Experimental Protocol

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a pressure-rated reaction vessel with trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂CH₂NH₂) (e.g., S/C ratio of 2000:1 to 20000:1) and potassium tert-butoxide (t-BuOK) (e.g., ketone/Ru/base = 3000:1:12).[3][4]

-

Reactant Addition: Add 2-Fluoro-2'-methoxybenzophenone and degassed 2-propanol to the vessel.

-

Reaction Setup: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen source.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 8 atm) and stir the mixture at a controlled temperature (e.g., 25-35 °C).[3][4]

-

Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots via TLC or GC-MS.

-

Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Dilute the reaction mixture with a suitable solvent like ethyl acetate.

-

Purification: Filter the mixture through a pad of silica gel or celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

Method 3: Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols using a metal alkoxide, typically aluminum isopropoxide, in the presence of a sacrificial alcohol, usually isopropanol.[6][7][8] The reaction is driven to completion by distilling the acetone byproduct. A modern variation employs a base-mediated approach, which can offer milder reaction conditions.[12][13]

Mechanism of MPV Reduction

The MPV reduction is believed to proceed through a six-membered cyclic transition state involving the coordination of the ketone to the aluminum alkoxide, followed by an intramolecular hydride transfer.[6]

Caption: Mechanism of the Meerwein-Ponndorf-Verley reduction.

Experimental Protocol (Base-Mediated)

-

Setup: In a sealable reaction vial, combine 2-Fluoro-2'-methoxybenzophenone (1.0 equiv, e.g., 0.10 mmol), potassium phosphate (K₃PO₄, 4.0 equiv), and the sacrificial alcohol (e.g., isopropanol, 2.5 equiv).[12]

-

Solvent: Add a suitable solvent such as 1,4-dioxane (to make a 1.0 M solution).[12]

-

Inert Atmosphere: Purge the vial with an inert gas (e.g., nitrogen or argon) and seal it.

-

Heating: Heat the reaction mixture in a preheated oil bath or heating block to 120 °C for 16 hours.[12]

-

Cooling and Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Product Characterization

The final product, (2-Fluorophenyl)(2-methoxyphenyl)methanol, should be characterized using standard analytical techniques to confirm its identity and purity.

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. The product should have a different Rf value compared to the starting benzophenone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the product. The disappearance of the ketone carbonyl signal in the ¹³C NMR and the appearance of a new carbinol proton and hydroxyl proton in the ¹H NMR are key indicators of a successful reduction. ¹⁹F NMR will confirm the presence of the fluorine atom.

-

Infrared (IR) Spectroscopy: To verify the conversion of the carbonyl group to a hydroxyl group. A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) should appear, while the characteristic ketone C=O stretch (around 1660 cm⁻¹) of the starting material should disappear.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

-

Melting Point: For crystalline solids, a sharp melting point is an indicator of purity.

Conclusion

The reduction of 2-Fluoro-2'-methoxybenzophenone to (2-Fluorophenyl)(2-methoxyphenyl)methanol can be successfully achieved through several reliable methods. The choice between sodium borohydride reduction, selective catalytic hydrogenation, and the Meerwein-Ponndorf-Verley reduction will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. Each method presented in this guide offers a robust protocol for obtaining the desired benzhydrol, a valuable intermediate for further synthetic endeavors in drug discovery and materials science.

References

-

Boit, T. B., Mehta, M. M., & Garg, N. K. (2019). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. Organic Letters, 21(16), 6447–6451. [Link]

- University of Wisconsin-Madison. (2004). XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol.

-

Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(5), 659–662. [Link]

-

Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Selective hydrogenation of benzophenones to benzhydrols. Asymmetric synthesis of unsymmetrical diarylmethanols. Organic Letters, 2(5), 659-662. [Link]

-

Garg, N. K., et al. (2019). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. ACS Publications. [Link]

-

Noyori, R., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. ACS Publications. [Link]

-

Zenodo. (2022). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. [Link]

-

Physics Wallah. Meerwein-Ponndorf-Verley Reduction. [Link]

-

Zarei, A., et al. (2010). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH4/Wet SiO2 under Solvent Free Condition. Journal of the Brazilian Chemical Society. [Link]

-

Studylib. (2025). Benzophenone Reduction Lab Report: NaBH4 & Diphenylmethanol. [Link]

-

Chemistry LibreTexts. (2023). Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction). [Link]

-

ResearchGate. (2018). Catalytic hydrogenation of benzophenone to benzhydrol. Diphenylmethane...[Link]

Sources

- 1. scielo.br [scielo.br]

- 2. studylib.net [studylib.net]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Selective hydrogenation of benzophenones to benzhydrols. Asymmetric synthesis of unsymmetrical diarylmethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Verley Reduction of Meerwein-Ponndorf- [pw.live]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. zenodo.org [zenodo.org]

- 12. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

2-Fluoro-2'-methoxybenzophenone in medicinal chemistry scaffolds

An In-depth Guide to the 2-Fluoro-2'-methoxybenzophenone Scaffold in Medicinal Chemistry

Introduction: The Strategic Value of Substituted Benzophenones

The benzophenone framework is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide array of biological activities.[1][2] Its diaryl ketone structure provides a versatile three-dimensional arrangement for substituents to interact with biological targets. The strategic incorporation of specific functional groups, such as fluorine and methoxy moieties, can significantly enhance the pharmacological profile of the parent scaffold. This guide provides a detailed exploration of the 2-Fluoro-2'-methoxybenzophenone scaffold, its synthetic rationale, potential applications, and protocols for its derivatization, with a particular focus on its utility for researchers and drug development professionals.

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties.[3] The high electronegativity and small van der Waals radius of fluorine can lead to improved metabolic stability, increased binding affinity, and altered lipophilicity, which can in turn enhance oral bioavailability and brain penetration.[3] The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, often contributing to target recognition and improved solubility. The specific placement of these substituents at the ortho positions of the two phenyl rings in 2-Fluoro-2'-methoxybenzophenone can induce a twisted conformation, which may be advantageous for binding to specific protein targets by presenting the aryl rings in a non-planar orientation.

Therapeutic Potential and Applications

While the 2-Fluoro-2'-methoxybenzophenone scaffold is not as extensively documented as other benzophenone derivatives, its structural motifs are present in and relevant to several key therapeutic areas, most notably in the development of agents targeting the central nervous system (CNS).

Central Nervous System Agents